4-(4-Methoxyphenyl)-3-methylazetidin-2-one

Description

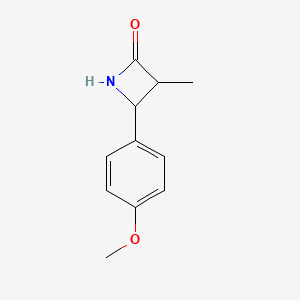

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-3-methylazetidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-10(12-11(7)13)8-3-5-9(14-2)6-4-8/h3-7,10H,1-2H3,(H,12,13) |

InChI Key |

GEXLBOFHNUTEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC1=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Biological Activity and Research Applications

While no specific biological studies on 4-(4-Methoxyphenyl)-3-methylazetidin-2-one have been found in the reviewed literature, the biological potential of this compound can be inferred from studies on structurally related azetidinones. The presence of the 4-methoxyphenyl (B3050149) group at the C4 position is a common feature in many biologically active β-lactams.

Derivatives of 4-arylazetidin-2-one have been investigated for a variety of therapeutic applications, including as:

Anticancer agents: Many 1,4-diaryl- and 3,4-diaryl-azetidin-2-ones have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer. mdpi.comnih.gov Some of these compounds are believed to act by disrupting microtubule formation, similar to other antimitotic agents. iucr.org

Antimicrobial agents: While the classical β-lactam antibiotics are bicyclic, many monocyclic β-lactams also exhibit antimicrobial properties. nih.govimpactfactor.orgresearchgate.net The specific substituents on the ring play a crucial role in determining the spectrum and potency of the antimicrobial activity.

Enzyme inhibitors: The azetidinone scaffold is a versatile platform for designing inhibitors of various enzymes. The substituents on the ring can be tailored to achieve specific interactions with the active site of a target enzyme.

Given these precedents, this compound could be a candidate for investigation in these and other therapeutic areas. Further research is needed to synthesize this compound and evaluate its specific biological activities.

Structure Activity Relationship Sar Studies Focusing on the 4 4 Methoxyphenyl 3 Methylazetidin 2 One Motif

Influence of Substitution at C4 (4-Methoxyphenyl) on Observed Biological Activities

The substituent at the C4 position of the azetidinone ring plays a pivotal role in determining the molecule's biological activity and mechanism of action. The presence of an aryl group at this position is a common feature in many biologically active β-lactams.

Variations on the C4-phenyl ring have profound effects on the observed bioactivity. The table below summarizes findings from various studies on C4-substituted azetidinones, illustrating the impact of different substitution patterns.

| C4-Substituent | Observed Biological Activity | Reference Compound Class |

| 4-Methoxyphenyl (B3050149) | Antimicrobial, Antiproliferative | 1,4-Diarylazetidin-2-ones |

| 4-Substituted Phenyl | Antimicrobial, Antifungal | 1,3,4-trisubstituted-2-azetidinones |

| 3-Nitrophenyl | Stabilizes crystal structure through π-π stacking | 3-Phenoxy-1,4-diarylazetidin-2-one |

| 3-Hydroxy-4-methoxyphenyl | Potent antimitotic, tubulin polymerization inhibition | 3-Chloro-1,4-diarylazetidin-2-ones |

| 4-Methylsulfonylphenyl | Selective COX-2 inhibition | 1,4-Diarylazetidin-2-ones |

Specifically, in a series of 3-chloro-azetidinones designed as analogues of the antimitotic agent Combretastatin A-4, a C4-(3-hydroxy-4-methoxyphenyl) group yielded one of the most potent compounds, with an IC50 value of 17 nM against MCF-7 breast cancer cells. mdpi.com This highlights that while the 4-methoxyphenyl group itself confers activity, additional modifications like a hydroxyl group at the meta-position can significantly enhance potency. The β-lactam ring in these structures serves as a rigid scaffold, and the C4-aryl ring is crucial for interaction with the colchicine (B1669291) binding site of tubulin. mdpi.com

Role of the Methyl Group at C3 in Modulating Biological Effects

Substitutions at the C3 position of the azetidinone ring directly influence the molecule's stereochemistry and its ability to interact with target enzymes or receptors. While many potent β-lactams are unsubstituted or feature halogen or methoxy (B1213986) groups at C3, the introduction of a methyl group can modulate the activity profile.

The stereochemistry of the C3 substituent relative to the C4 group is critical. For example, in a series of antiviral azetidinones, the activity and selectivity were highly dependent on the stereochemical arrangement (cis or trans) of the substituents. nih.gov Although not a simple methyl group, a compound bearing a 3-methyl-4-fluorophenyl group at C3 showed modest antiviral activity, and this entire scaffold was marked as an important pharmacophore feature. nih.gov This suggests that the methyl group, as part of a larger aryl substituent at C3, contributes to the specific conformation required for antiviral action.

In contrast, studies on other C3-substituted analogues reveal the importance of this position for different activities. For instance, the introduction of one or two chloro groups at C3 leads to potent antimitotic agents that function by inhibiting tubulin polymerization. mdpi.com This indicates that the C3 position is highly sensitive to substitution, and the choice of substituent—whether a small alkyl group like methyl or an electronegative halogen—can completely switch the biological target and activity.

| C3-Substituent | Observed Biological Activity | Reference Compound Class |

| Methyl (as part of a C3-aryl group) | Antiviral (modest activity) | N-Benzyl-3-aryl-4-phosphonylazetidin-2-ones |

| Chloro | Potent antimitotic, tubulin inhibition | 1,4-Diarylazetidin-2-ones |

| Dichloro | Potent antimitotic, tubulin inhibition | 1,4-Diarylazetidin-2-ones |

| Phenoxy | Antifungal, Antibacterial | 1-Benzamido-3-phenoxy-4-arylazetidin-2-ones |

| Unsubstituted | Leukocyte elastase and gelatinase inhibition | 4-Alkylidene-azetidin-2-ones |

Furthermore, studies on leukocyte elastase inhibitors showed that C3-unsubstituted 4-alkylidene-β-lactams were effective, while derivatives with a 3-[1-(tert-butyldimethylsilyloxy)-ethyl] group showed selectivity. nih.gov This implies that for certain targets, a smaller or absent substituent at C3 is preferred, while for others, a more complex group is necessary. The methyl group in the title compound likely serves to fine-tune the steric and electronic properties of the scaffold, potentially enhancing selectivity for specific targets compared to an unsubstituted analogue.

Impact of N1 Substitution on Azetidinone Activity Profiles

The nitrogen atom at position 1 of the azetidinone ring is a key site for modification, and the nature of the N1-substituent profoundly affects the compound's pharmacological properties. The N1-aryl group, in particular, is a critical component for many non-antibiotic activities.

SAR studies have demonstrated that the N1-substituent can be determinative for specific biological actions. In a series of antiviral azetidinones, the introduction of a benzyl (B1604629) group at N1 in place of a methyl group was found to be crucial for the observed antiviral activity against human coronavirus and influenza A. nih.gov This indicates that a larger, more sterically demanding aromatic substituent at this position can lead to enhanced interactions with the viral target.

The electronic properties of the N1-aryl ring also play a significant role. In the development of antimitotic agents, a 1-(3,4,5-trimethoxyphenyl) group at N1, paired with a C4-(3-hydroxy-4-methoxyphenyl) substituent, resulted in exceptionally potent tubulin polymerization inhibitors. mdpi.com This trimethoxyphenyl moiety is a well-known pharmacophoric feature in other colchicine-site binding agents, and its placement at the N1 position of the azetidinone scaffold is a successful strategy for imparting potent anticancer activity.

| N1-Substituent | C3/C4-Substituents | Observed Biological Activity |

| Benzyl | C3-(3-methyl-4-fluorophenyl), C4-phosphonyl | Crucial for antiviral activity |

| Methyl | C3-(3-methyl-4-fluorophenyl), C4-phosphonyl | Less active/inactive (antiviral) |

| 3,4,5-Trimethoxyphenyl | C3-Chloro, C4-(3-hydroxy-4-methoxyphenyl) | Potent antimitotic (IC50 = 17 nM) |

| 4-Methoxyphenyl | C3-Phenoxy, C4-(3-nitrophenyl) | Antibacterial, Antifungal |

| Ureido-pyrimidinyl | C3-Chloro, C4-Phenyl | Antibacterial |

The N1-substituent can also serve as a point of attachment for larger, more complex groups to create hybrid molecules with enhanced or novel activities, as will be discussed in section 4.5. The p-methoxyphenyl group on the N1 atom, as seen in many active compounds, provides a balance of lipophilicity and electronic properties that often contributes favorably to biological activity. nih.gov

Elucidation of Key Pharmacophoric Features within Azetidinone Derivatives

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For azetidinone derivatives, several key pharmacophoric features have been identified that are crucial for their diverse activities.

The β-Lactam Ring as a Rigid Scaffold : The four-membered azetidinone ring itself is a primary pharmacophoric element. Its strained, planar geometry serves as a rigid scaffold that correctly orients the substituents at N1, C3, and C4 for optimal interaction with the biological target. derpharmachemica.commdpi.com For antimitotic agents that target tubulin, the β-lactam ring maintains the necessary cis configuration between the N1- and C4-aryl rings, mimicking the structure of Combretastatin A-4. mdpi.com

Aromatic Rings at N1 and C4 : For many anticancer and anti-inflammatory activities, the presence of two aryl rings at the N1 and C4 positions is essential. nih.gov These rings often engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins like tubulin or cyclooxygenase (COX) enzymes. The specific substitution pattern on these rings (e.g., methoxy, hydroxyl, methylsulfonyl) dictates the potency and selectivity. mdpi.com

Hydrogen Bond Acceptors/Donors : Oxygen atoms, particularly the carbonyl oxygen of the lactam ring and oxygen atoms in methoxy or hydroxyl substituents, frequently act as hydrogen bond acceptors. These interactions are critical for anchoring the molecule within the active site of a target protein. pharmacophorejournal.com For example, in molecular docking studies of antimitotic β-lactams, the methoxy groups on the N1-aryl ring were predicted to form key hydrogen bonds with amino acid residues in the colchicine binding site of tubulin. mdpi.com

Specific C3-Substituents : The nature of the substituent at the C3 position can be a critical determinant of selectivity. For example, a chloro group at C3 is a key feature for potent antimitotic activity in certain series, while other functionalities at this position can direct the molecule toward different targets. mdpi.com

Hybridization and Conjugation Strategies for Enhanced Bioactivity and Specificity

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The azetidinone scaffold is an excellent platform for such strategies.

Another successful approach involves the fusion of azetidinones with sulfonamide structures. Sulfonamides are a well-established class of therapeutic agents with diverse activities. Hybrid molecules incorporating both a β-lactam ring and a sulfonamide moiety have been synthesized and shown to possess potent antibacterial and antioxidant properties. nih.gov

| Hybrid/Conjugate Class | Linked Pharmacophore | Resulting Biological Activity |

| Azetidinone-Triazole Hybrid | 1,2,4-Triazole, Pyrazole, Thiazole | Significant cytotoxic activity (HeLa cells) |

| Azetidinone-Purine Hybrid | Purine nucleobase | Moderate to good antiviral activity (RSV, ChikV, HBV) |

| Azetidinone-Sulfonamide Hybrid | Sulfadiazine, Sulfisoxazole | Antibacterial, Antioxidant |

| Azetidinone-Oxadiazole Hybrid | 1,3,4-Oxadiazole/Thiadiazole | Anticancer, Antimicrobial, Antioxidant |

Furthermore, peptide-linked monocyclic azetidinones have been developed as inhibitors of human cytomegalovirus (HCMV) protease, demonstrating that conjugation with amino acid or peptide fragments can direct the azetidinone core to specific enzymatic targets. nih.gov These hybridization strategies underscore the versatility of the 4-(4-methoxyphenyl)-3-methylazetidin-2-one motif as a foundational structure for the development of novel, highly active therapeutic agents.

Computational and in Silico Approaches in Azetidinone Research

Quantum Mechanical Calculations for Molecular Structure and Conformation Analysis

Quantum mechanical (QM) methods are employed to accurately determine the three-dimensional structure and conformational stability of azetidinone derivatives. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are fundamental to these analyses. nih.govnih.gov By solving the Schrödinger equation for the molecule, these methods can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. mdpi.comresearchgate.net

For a molecule like 4-(4-Methoxyphenyl)-3-methylazetidin-2-one, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), can yield precise bond lengths, bond angles, and dihedral angles. mdpi.comniscpr.res.inmdpi.com This information is crucial for understanding the molecule's inherent stability and preferred spatial arrangement. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and the charge transfer that can occur within it. researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. mdpi.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Azetidinone ring) | 1.22 Å |

| Bond Length | N-C(O) (Azetidinone ring) | 1.36 Å |

| Bond Length | C-C(H3) (Azetidinone ring) | 1.53 Å |

| Bond Angle | C-N-C(O) | 92.5° |

| Bond Angle | N-C-C(aryl) | 88.9° |

| Dihedral Angle | H-C-C-Aryl | 115.0° |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidinone Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is extensively used for azetidinone libraries to predict their potency as antimicrobial or anticancer agents. ptfarm.plnih.gov

The development of a QSAR model involves creating a dataset of azetidinone analogues with known biological activities (e.g., Minimum Inhibitory Concentration, MIC). researchgate.net The biological activity is used as the dependent variable, while calculated molecular descriptors serve as independent variables. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links the descriptors to the activity. sphinxsai.com

A robust QSAR model is characterized by strong statistical indicators, such as a high coefficient of determination (R²) and cross-validation coefficient (Q²). research-advances.org For instance, a QSAR study on dapsone-derived azetidinones yielded models with R² values as high as 0.992 for activity against E. coli, indicating excellent predictive power. research-advances.org Such models are invaluable for screening virtual libraries of compounds to identify new, potentially potent molecules before their synthesis, thereby saving time and resources. researchgate.net

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's physicochemical properties. They can be categorized into several classes:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the Balaban index (J) and molecular connectivity indices (e.g., ¹χv), which have been shown to govern the antimicrobial activities of some azetidinone series. ptfarm.plnih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors relate to the electronic properties of the molecule. Important examples for azetidinones include the dipole moment (μ), electronegativity (χ), and global softness (σ), which have been identified as being responsible for their antibacterial activity. research-advances.org

Physicochemical Descriptors: These include properties like lipophilicity (LogP) and Hydrogen counts, which are crucial for a molecule's pharmacokinetic profile. sphinxsai.com

The interpretation of the final QSAR equation reveals which properties are most influential for the biological activity. For example, a negative coefficient for the dipole moment might suggest that less polar molecules are more active. researchgate.net

| Descriptor Class | Descriptor Example | Significance in Biological Activity |

|---|---|---|

| Topological | Balaban Index (J) | Correlates with molecular size, shape, and branching, influencing receptor fit. ptfarm.plnih.gov |

| Topological | Valence Molecular Connectivity Index (¹χv) | Relates to molecular topology and heteroatom content, affecting intermolecular interactions. ptfarm.plnih.gov |

| Quantum-Chemical | Dipole Moment (μ) | Influences polarity and the ability to engage in electrostatic interactions with the target. research-advances.org |

| Quantum-Chemical | Electronegativity (χ) | Reflects the molecule's ability to attract electrons, impacting charge distribution and reactivity. research-advances.org |

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. ijper.orgvisionpublisher.info It is widely applied to azetidinone derivatives to understand their mechanism of action at a molecular level and to predict their binding affinity for specific biological targets like bacterial enzymes or protein kinases. vistas.ac.inbenthamdirect.com

The first step in a docking study is the characterization of the protein's binding site. nih.govnih.gov For azetidinones, common targets include bacterial DNA gyrase, an essential enzyme for DNA replication, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells. researchgate.netresearchgate.net

DNA Gyrase B: The ATP-binding site on the GyrB subunit is a well-established target for antibacterial agents. nih.gov Docking studies of azetidinone analogues into this site (e.g., PDB ID: 3U2D, 5MMO) help to identify key amino acid residues that are crucial for binding. ijper.orgresearchgate.net These often include residues like Asp73, Arg76, and Asn54, which can form hydrogen bonds or other interactions with the ligand. ijper.orgresearchgate.net

EGFR Tyrosine Kinase: The ATP-binding pocket of the EGFR kinase domain is a primary target for anticancer drugs. chula.ac.th In silico studies docking azetidinone derivatives into this site (e.g., PDB ID: 4WKQ, 1M17) can validate their potential as EGFR inhibitors. chula.ac.thdovepress.com The analysis reveals how the ligand fits within the pocket and which residues are involved in stabilizing the complex.

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. researchgate.neteurekaselect.com These scores are used to rank different compounds and prioritize them for further testing. ijper.org

Beyond the score, docking reveals the specific non-covalent interactions between the ligand and the protein. For this compound, these could include:

Hydrogen Bonding: The carbonyl oxygen of the β-lactam ring is a potent hydrogen bond acceptor, potentially interacting with donor residues like asparagine or arginine in the active site. researchgate.net

Pi-Interactions: The 4-methoxyphenyl (B3050149) ring can engage in various pi-stacking or pi-alkyl interactions with aromatic or aliphatic residues of the protein, such as tyrosine or phenylalanine. ijper.org These interactions are crucial for anchoring the ligand within the binding pocket.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| E. coli DNA Gyrase B | 5MMO | -5.5 | Arg76, Asp73 | Hydrogen Bonding ijper.org |

| EGFR Tyrosine Kinase | 4WKQ | -7.2 | Met793, Leu718 | Hydrogen Bonding, Hydrophobic Interactions chula.ac.th |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide critical insights into its conformational landscape and the stability of its interactions with biological targets.

Conformational Analysis: The flexibility of the azetidinone ring and the rotational freedom of its substituents—the 4-methoxyphenyl group at the C4 position and the methyl group at the C3 position—give rise to various possible three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as it dictates how the molecule will interact with a receptor's binding site. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations.

Binding Stability: In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex. If this compound were to be studied as an inhibitor of a specific enzyme, MD simulations could be employed to model its binding. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction, calculate the binding free energy, and identify key intermolecular forces (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that contribute to the stability of the complex. While no specific MD studies for this compound were found, research on other azetidinone derivatives has successfully used these methods to elucidate binding mechanisms.

De Novo Design and Virtual Screening of Novel Azetidinone Analogues

Computational techniques are also at the forefront of designing new molecules with improved properties. De novo design and virtual screening are two such approaches that could be applied to discover novel analogues of this compound.

De Novo Design: This computational strategy involves building novel molecular structures from scratch, often within the constraints of a target's binding site. Algorithms can piece together fragments or grow a molecule atom-by-atom to generate structures with optimal predicted binding affinity and other desirable properties. Starting with the this compound scaffold, de novo design could be used to explore a vast chemical space and propose new derivatives with potentially enhanced activity or selectivity.

Virtual Screening: Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the target's binding site and score their potential interactions. A library of compounds could be virtually screened against a relevant biological target to find new azetidinone analogues that share the core structure of this compound but possess different substituents that could lead to improved therapeutic profiles. For instance, in silico studies on related N-(p-methoxy-phenyl)-azetidin-2-one derivatives have been conducted to assess their potential as anticancer agents by docking them into the colchicine (B1669291) binding site of tubulin. nih.gov

While specific research data for this compound in these computational areas is currently lacking, the established methodologies provide a clear roadmap for future investigations into its therapeutic potential and for the discovery of novel, related compounds.

Advanced Academic Applications and Emerging Research Frontiers for Azetidin 2 Ones

Azetidinones as Versatile Privileged Scaffolds in Modern Medicinal Chemistry

The azetidin-2-one (B1220530) ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility stems from the strained four-membered ring, which imparts increased reactivity to the amide bond, and the potential for diverse substitutions at the N-1, C-3, and C-4 positions. globalresearchonline.netnih.govproquest.com These substitutions allow for the precise tuning of steric and electronic properties, enabling the design of ligands with high affinity and selectivity for a wide range of biological receptors.

The utility of azetidin-2-ones extends beyond their well-known antibacterial effects. They have been successfully incorporated into molecules targeting a variety of enzymes and receptors, demonstrating their broad pharmacological potential. derpharmachemica.com The development of enantiomerically pure β-lactams has further enhanced their application, serving as versatile intermediates for synthesizing complex, biologically significant molecules like amino acids, peptides, and polyamines. nih.govproquest.com This strategic use of the β-lactam as a synthetic building block is often referred to as the "β-lactam synthon method." nih.gov

Table 1: Biological Activities Associated with the Azetidin-2-one Scaffold

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Antibacterial | Infectious Diseases | derpharmachemica.comontosight.ainih.gov |

| Enzyme Inhibition | Various (Cancer, Inflammation) | globalresearchonline.netnih.govnih.gov |

| Cholesterol Absorption Inhibition | Cardiovascular Disease | globalresearchonline.netproquest.com |

| Anticancer | Oncology | globalresearchonline.netnih.gov |

| Anti-inflammatory | Inflammatory Disorders | derpharmachemica.comnih.gov |

| Anticonvulsant | Neurology | derpharmachemica.comnih.gov |

Development of Novel Enzyme Inhibitors Beyond Traditional Antibiotics

While the inhibition of bacterial D,D-transpeptidase is the classical mechanism of action for β-lactam antibiotics, the azetidin-2-one scaffold has proven effective in inhibiting a diverse array of other enzymes. derpharmachemica.com This has opened new avenues for therapeutic intervention in non-infectious diseases. The strained lactam ring acts as an efficient acylating agent for serine or cysteine residues in the active sites of various enzymes, leading to their inhibition.

Researchers have designed and synthesized azetidin-2-one derivatives that selectively inhibit human enzymes, moving far beyond the traditional antibiotic role. Notable examples include inhibitors for:

Human Leukocyte Elastase (HLE): A serine protease involved in inflammatory processes. Monocyclic β-lactams have been studied as potent HLE inhibitors. nih.govnih.gov

Gelatinases (MMP-2 and MMP-9): These metalloproteinases are implicated in cancer invasion and angiogenesis. Certain 4-alkylidene-β-lactams have shown inhibitory activity against these enzymes. nih.gov

Thrombin: A key serine protease in the coagulation cascade, making it a target for antithrombotic therapy. proquest.com

Histone Deacetylases (HDACs): Azetidin-2-one-based molecules have been developed as dual inhibitors of HDAC6 and HDAC8, which are valuable targets in cancer therapy. nih.gov

Human Tryptase and Chymase: These serine proteases are involved in allergic and inflammatory responses. jgtps.com

This expansion into new enzyme targets underscores the chemical versatility of the β-lactam ring and its potential for developing novel therapeutics for a wide range of human diseases. proquest.comjgtps.com

Strategies for Addressing Antimicrobial Resistance through Rational Azetidinone Design

The rise of antimicrobial resistance is a critical global health threat, driven largely by the production of β-lactamase enzymes by bacteria. mdpi.comgenscript.com These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. genscript.com Consequently, a major frontier in azetidin-2-one research is the rational design of new agents that can overcome these resistance mechanisms.

Several key strategies are being pursued:

Development of β-Lactamase Inhibitors: Designing azetidin-2-one derivatives that act as inhibitors of β-lactamases themselves. These are often used in combination with a traditional β-lactam antibiotic to protect it from degradation.

Synthesis of Novel β-Lactams: Creating new monobactams and other β-lactam structures with modified side chains at the C-3 and C-4 positions. mdpi.com The goal is to design molecules that are poor substrates for β-lactamases or that can effectively bypass other resistance mechanisms like efflux pumps and target site modifications. bepls.com

Hybrid Molecules: Incorporating the azetidin-2-one ring into hybrid molecules with other pharmacophores (e.g., quinolones, sulfonamides) to create compounds with dual mechanisms of action or enhanced activity against resistant strains. nih.govmdpi.comlifechemicals.com

Targeting Alternative Pathways: Designing peptides that target conserved regions of β-lactamases, such as the Ω-loop, to inhibit their function without directly interacting with the active site. mdpi.com This approach could curb the rapid evolution of resistance often seen with active-site inhibitors. genscript.com

These rational design approaches, often guided by structural biology and computational modeling, are essential for creating the next generation of β-lactam antibiotics to combat drug-resistant pathogens. bepls.commdpi.com

Design of Peptidomimetics Incorporating β-Lactam Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid, four-membered ring of azetidin-2-one makes it an excellent scaffold for constraining the conformation of peptide backbones. nih.govacs.org

By incorporating the β-lactam structure into a peptide sequence, chemists can enforce specific turns and geometries that mimic the bioactive conformation of a natural peptide ligand. acs.org This approach has been used to design protease inhibitors, where the β-lactam ring can act as a transition-state analog, and to create antagonists for receptors like the vasopressin V1a receptor. nih.govnih.gov The synthesis of these azapeptidomimetic β-lactam molecules allows for the creation of structures with the potential for extended binding site inhibition. nih.gov

Novel Applications in Catalyst Design and Advanced Organic Synthesis

The chemical properties of the azetidin-2-one ring, particularly its inherent strain, make it not only a pharmacophore but also a valuable intermediate in organic synthesis. nih.govproquest.com The selective cleavage of specific bonds within the ring (N1-C2, C2-C3, C3-C4, or N1-C4) provides access to a wide array of functionalized, acyclic structures with defined stereochemistry. nih.gov This "β-lactam synthon method" has been used to synthesize:

Aromatic β-amino acids and their derivatives

Polyamines and polyamino alcohols

Amino sugars

Beyond its role as a synthon, there is emerging interest in using β-lactam derivatives in catalyst design. The defined stereochemistry and functional group handles on the azetidin-2-one ring allow for its incorporation into chiral ligands for asymmetric catalysis, although this remains a less explored frontier compared to its medicinal applications.

Future Directions in Synthetic Methodology and Derivatization Approaches

The continued importance of azetidin-2-ones fuels ongoing research into new and more efficient synthetic methodologies. While the Staudinger [2+2] ketene-imine cycloaddition remains a cornerstone for β-lactam synthesis, modern research focuses on improving stereoselectivity, expanding substrate scope, and developing greener synthetic routes. derpharmachemica.commdpi.com

Future directions in this area include:

Asymmetric Catalysis: Developing new chiral catalysts for the enantioselective synthesis of β-lactams, providing access to optically pure compounds without the need for chiral auxiliaries or resolution.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce the formation of side products in β-lactam synthesis. derpharmachemica.commdpi.comaip.org

Flow Chemistry: Implementing continuous flow processes for the scalable and safe production of azetidin-2-one intermediates.

Novel Derivatization: Exploring new reactions to functionalize the C-3 and C-4 positions of the pre-formed β-lactam ring, allowing for the late-stage diversification of compound libraries for drug discovery. nih.gov

These advancements will make the vast chemical space of azetidin-2-one derivatives more accessible for both academic research and industrial drug development.

Integration of Bioinformatic and Cheminformatic Tools in Azetidinone Drug Discovery

Modern drug discovery is heavily reliant on computational tools to accelerate the identification of drug targets and the screening and optimization of lead compounds. nih.govfrontiersin.org In the context of azetidin-2-ones, bioinformatics and cheminformatics play a crucial role in several areas:

Target Identification: Genomic and proteomic data help identify novel bacterial enzymes or human proteins that could be targeted by new azetidin-2-one derivatives. nih.govnih.gov

Virtual Screening: Large digital libraries of virtual azetidin-2-one compounds can be screened in silico against the three-dimensional structure of a target protein (molecular docking) to predict binding affinity and identify promising hits. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Computational models help elucidate the relationship between the chemical structure of azetidin-2-one analogs and their biological activity, guiding the rational design of more potent and selective compounds.

Predicting Drug Resistance: Bioinformatic analysis of bacterial genomes can help predict the emergence of β-lactamase-mediated resistance, informing the design of next-generation antibiotics. nih.govnih.gov

The integration of these computational approaches with traditional synthetic chemistry allows for a more efficient and targeted exploration of the vast chemical possibilities offered by the azetidin-2-one scaffold, ultimately accelerating the journey from concept to clinic. frontiersin.org

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-3-methylazetidin-2-one, and how are they optimized?

The compound is typically synthesized via cyclocondensation of carboxylic acids and imines using reagents like diphosphorus tetraoxide (P₂O₄). Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. For example, refluxing in aprotic solvents (e.g., dichloromethane) at 40–60°C enhances ring closure efficiency. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with methoxy protons resonating at δ 3.7–3.9 ppm and azetidinone carbonyl carbons at ~170 ppm.

- X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) validate bond lengths (C–N: ~1.47 Å) and angles. Software like WinGX and ORTEP-3 visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals dominant motifs like R₂²(8) rings formed via N–H···O interactions between the azetidinone carbonyl and methoxy groups. These patterns dictate solubility and stability, with packing coefficients >0.7 indicating dense molecular arrangements .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data?

Discrepancies in reported lattice parameters or R-factors (e.g., R₁ = 0.059 vs. 0.068 in similar derivatives) often arise from twinning or disordered solvent. Strategies include:

- Using SHELXD for phase refinement against high-resolution data (d-spacing < 0.8 Å).

- Applying the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

Q. How can reaction conditions be tailored to minimize side products during functionalization?

- Temperature control : Lower temperatures (0–5°C) suppress imine hydrolysis during azetidinone formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in Friedel-Crafts alkylation of the methoxyphenyl group.

- pH optimization : Maintaining pH 7–8 in aqueous workup prevents lactam ring opening .

Q. What computational approaches validate the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Docking simulations : AutoDock Vina models interactions with β-lactamase enzymes (binding affinity < −7 kcal/mol).

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic reactivity at the azetidinone carbonyl.

- MD simulations : RMSD < 2.0 Å over 100 ns trajectories confirm stability in lipid bilayer models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for azetidin-2-one derivatives?

Variations (e.g., 148–152°C vs. 186–189°C) may stem from:

- Polymorphism : Recrystallization from polar vs. nonpolar solvents yields distinct crystal forms.

- Purity : HPLC (≥95% purity) and DSC (sharp endothermic peaks) validate sample homogeneity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.